

Structure-activity relationship (SAR) of 1-(Piperidin-4-yl)pyrrolidin-2-one derivatives

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)pyrrolidin-2-one

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A Comprehensive Guide to the Structure-Activity Relationship of **1-(Piperidin-4-yl)pyrrolidin-2-one** Derivatives

The **1-(Piperidin-4-yl)pyrrolidin-2-one** scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Modifications to this core structure have led to the development of compounds with diverse biological activities, including acetylcholinesterase inhibition for Alzheimer's disease, anticancer properties, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies.

Acetylcholinesterase Inhibition for Alzheimer's Disease

A significant area of research for **1-(Piperidin-4-yl)pyrrolidin-2-one** derivatives has been in the development of acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease.^{[1][2]} The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.^[3]

Structure-Activity Relationship Insights

The SAR studies reveal that the substituents on both the piperidine and pyrrolidinone rings play a crucial role in the AChE inhibitory activity. For instance, a series of N-benzylated (pyrrolidin-2-one) derivatives were designed based on the structure of donepezil, a known AChE inhibitor.^[2]

[4] In these derivatives, the 5,6-dimethoxy-1-indanone moiety of donepezil was replaced with an N-benzylated pyrrolidin-2-one "head" and the spacer linkage "tail" was also modified.[4]

In silico docking and molecular dynamics simulation studies have been employed to understand the binding affinity of these compounds with AChE.[1] These studies suggest that the synthesized compounds can form stable complexes with the enzyme.[1] For example, compounds with a 3,4-dimethoxybenzyl group on the pyrrolidinone nitrogen and various substituted benzyl groups on the piperidine nitrogen have shown promising docking scores, in some cases higher than that of donepezil.[1]

Comparative Biological Activity

The following table summarizes the AChE inhibitory activity of selected **1-(Piperidin-4-yl)pyrrolidin-2-one** derivatives.

| Compound | R1 (on Pyrrolidinone N) | R2 (on Piperidine N) | AChE IC50 (μ M) | Reference |
|-----------|-------------------------------|--|---|-----------|
| 1a | 4-methoxybenzyl | 4-fluorobenzoyl | - (Docking Score: -) | [1] |
| 14a | 3,4- dimethoxybenzyl | benzyl(methyl)amino | - (Docking Score: -18.59) | [1] |
| 14d | 3,4- dimethoxybenzyl | methyl(thiazol-2- ylmethyl)amino | - (Docking Score: -18.057) | [1] |
| Donepezil | - | - | - (Docking Score: -17.257) | [1] |
| 10b | 4-methoxybenzyl | 3-(4-(4- fluorobenzoyl)- piperidin-1-yl) | Excellent anti- Alzheimer's profile | [2][4] |

Note: Direct IC50 values for all compared compounds were not available in the provided search results. Docking scores are provided as a measure of binding affinity.

Inhibition of Aldo-Keto Reductase AKR1C3

A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3, which is implicated in the progression of certain cancers.[\[5\]](#)[\[6\]](#)

Structure-Activity Relationship Insights

The SAR for this class of compounds highlights the critical role of the sulfonamide group.[\[5\]](#)[\[6\]](#) A crystal structure revealed that the 2-pyrrolidinone ring does not directly interact with the key residues in the enzyme's active site.[\[5\]](#)[\[6\]](#) The following structural modifications were found to significantly decrease inhibitory activity:

- Variations in the position, planarity, or electronic nature of the pyrrolidinone ring.[\[5\]](#)[\[6\]](#)
- Alterations in the size or polarity of the piperidine ring.[\[5\]](#)[\[6\]](#)

A strong correlation was observed between the in vitro enzyme potencies of these compounds and their effectiveness at inhibiting AKR1C3 activity in cellular assays.[\[5\]](#)

Anti-inflammatory and Other Activities

Derivatives of the broader piperidin-4-one class have demonstrated a variety of other biological activities, including anti-inflammatory, antimicrobial, and analgesic effects.

A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative showed significant anti-inflammatory activity by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α) production in macrophages.[\[7\]](#) Further evaluation of a synthesized series of these compounds revealed that some derivatives displayed more potent in vivo anti-inflammatory activity than ibuprofen.[\[7\]](#) The mechanism of action for the most potent compound was found to involve the restoration of the phosphorylation level of I κ B α and the protein expression of p65 NF- κ B.[\[7\]](#)

Additionally, various piperidin-4-one derivatives have been synthesized and screened for antimicrobial and analgesic activities.[\[8\]](#)[\[9\]](#) Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antimicrobial and antifungal activity.[\[8\]](#) A variety of 4-(1-pyrrolidinyl) piperidine analogs showed significant analgesic activity in tail-flick assays.[\[9\]](#)

Experimental Protocols

Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of the synthesized compounds is typically evaluated using a modified Ellman's colorimetric method.[\[10\]](#)

Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCl) as the substrate
- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen
- Phosphate buffer (pH 8.0)
- Test compounds and a reference standard (e.g., Donepezil)

Procedure:

- Prepare solutions of the test compounds and the reference standard in a suitable solvent.
- In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
- Add the AChE enzyme solution to each well and incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
- Initiate the reaction by adding the substrate (ATCl) solution to all wells.
- Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
- The rate of reaction is calculated from the change in absorbance over time.
- The percentage of inhibition of AChE by the test compounds is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

- The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives

A general synthetic route for a series of **1-(piperidin-4-yl)pyrrolidin-2-one** derivatives designed as potential AChE inhibitors is outlined below.[\[1\]](#)

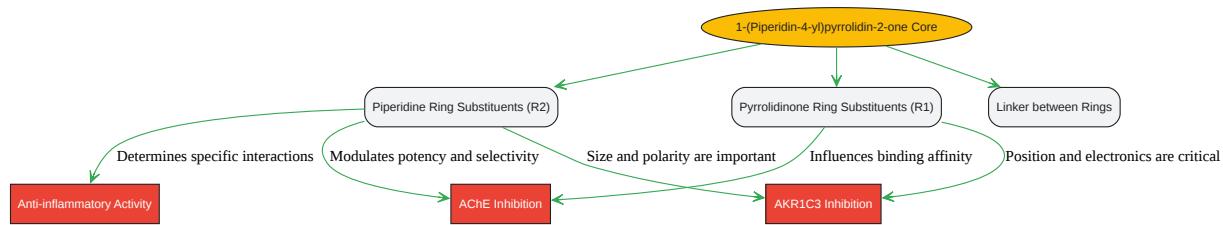


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Caption: General synthetic workflow for **1-(Piperidin-4-yl)pyrrolidin-2-one** derivatives.

Logical Relationships in SAR

The following diagram illustrates the key structural components of the **1-(Piperidin-4-yl)pyrrolidin-2-one** scaffold and their influence on biological activity based on the discussed research.



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Caption: Key structural determinants of biological activity for the scaffold.

This guide provides a snapshot of the extensive research conducted on **1-(Piperidin-4-yl)pyrrolidin-2-one** derivatives. The modular nature of this scaffold allows for a wide range of chemical modifications, leading to compounds with tailored biological activities. Further research, including more extensive in vivo studies and toxicological profiling, is necessary to fully realize the therapeutic potential of this promising class of compounds.

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